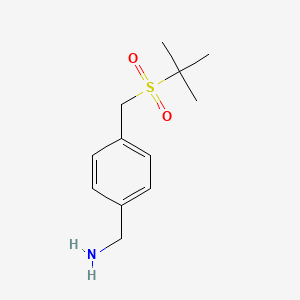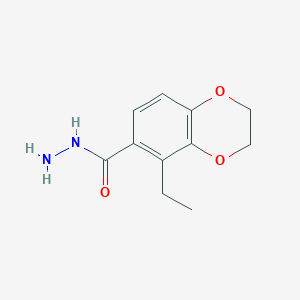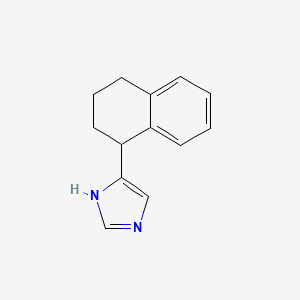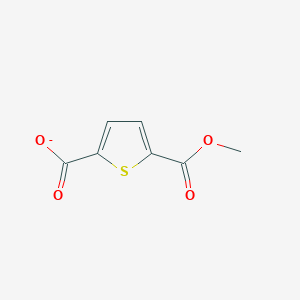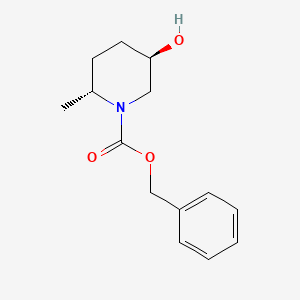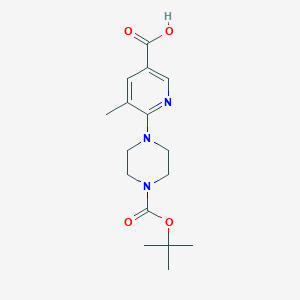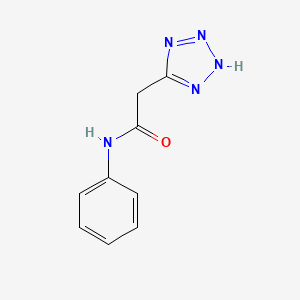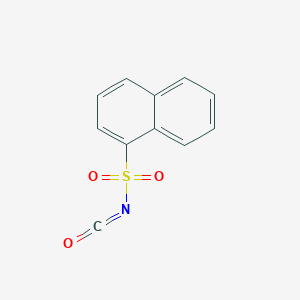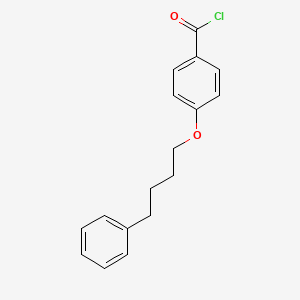
4-(4-phenylbutoxy)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylbutoxy)benzoyl Chloride is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-phenylbutoxy) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylbutoxy)benzoyl Chloride typically involves the reaction of 4-(4-phenylbutoxy)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
Preparation of 4-(4-phenylbutoxy)benzoic acid: This can be synthesized through the ring opening of tetrahydrofuran, followed by Friedel-Crafts alkylation, halogenation, condensation, and hydrolysis.
Conversion to this compound: The 4-(4-phenylbutoxy)benzoic acid is then reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are essential to achieve the desired product quality. The process involves large-scale reactions in specialized reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenylbutoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-phenylbutoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(4-Phenylbutoxy)benzoic acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylbutoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(4-phenylbutoxy)benzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylazobenzoyl Chloride: Similar in structure but contains an azo group instead of the phenylbutoxy group.
Benzoyl Chloride: The parent compound without the phenylbutoxy substitution.
Uniqueness
4-(4-Phenylbutoxy)benzoyl Chloride is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzoyl chloride derivatives may not be effective.
Eigenschaften
CAS-Nummer |
108807-05-2 |
|---|---|
Molekularformel |
C17H17ClO2 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI-Schlüssel |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


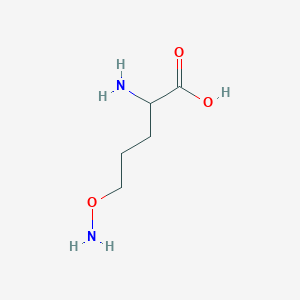

![5'-Bromo-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B8660384.png)
